Anagestone, also known as 3-deketo-6α-methyl-17α-hydroxyprogesterone, is a synthetic steroid compound primarily classified as a progestin. It is structurally related to progesterone and is utilized in various therapeutic applications, particularly in hormone replacement therapy and contraceptive formulations. The compound's unique structure differentiates it from other progestins, influencing its pharmacological properties and mechanisms of action.
Anagestone is synthesized from natural steroid precursors, specifically through modifications of progesterone. It falls under the category of synthetic progestins, which are designed to mimic the action of natural progesterone in the body. This classification is crucial for understanding its applications in medicine, particularly in gynecology and endocrinology.
The synthesis of Anagestone typically involves several key steps:
Anagestone has a complex molecular structure characterized by:
Anagestone undergoes several chemical transformations:
Anagestone exerts its biological effects primarily through interaction with progesterone receptors located in target tissues such as the uterus and breast. Upon binding:
The compound acts as a prodrug; it is converted into its active form, medroxyprogesterone acetate, which is responsible for its therapeutic effects.
Anagestone has several scientific uses:
Anagestone (INN: anapregnone), chemically designated as 6α-methyl-17α-hydroxypregn-4-en-20-one, was synthesized in the 1960s as part of efforts to develop novel progestational agents for contraception. Its acetate ester derivative, anagestone acetate (ORF-1658), reached clinical use under brand names Anatropin and Neo-Novum (a combination with mestranol) in 1968 [1] [3]. Ortho Pharmaceutical introduced it as an oral contraceptive, capitalizing on its structural similarity to progesterone [1]. However, in 1969—barely a year after launch—anagestone acetate was voluntarily withdrawn from global markets. This followed findings from long-term Beagle dog studies (2–7 years) where high doses (10–25× human equivalent) of anagestone acetate and several structurally related progestins (e.g., chlormadinone acetate, megestrol acetate) induced mammary gland tumors [1] [3]. Notably, tumors did not occur at 1–2× human doses. This withdrawal catalyzed the decline of 17α-hydroxyprogesterone-derived contraceptives, though medroxyprogesterone acetate persisted [1] [3].
Table 1: Timeline of Anagestone Acetate Development
Year | Event |
---|---|
1961 | Synthesis as part of steroid pharmacology programs |
1968 | Marketed by Ortho Pharmaceutical as Neo-Novum (with mestranol) |
1969 | Withdrawn globally due to carcinogenicity signals in Beagle dog studies |
"It is still doubtful how much relevance these findings have for humans as the dog mammary gland seems to be the only one which can be directly maintained by progestogens" [1] [3]. Subsequent research confirmed critical species differences:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3